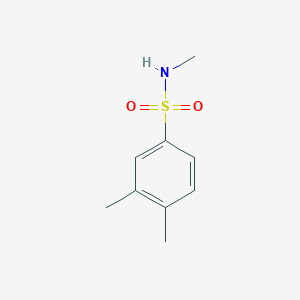

N,3,4-triméthylbenzènesulfonamide

Vue d'ensemble

Description

N,3,4-Trimethylbenzenesulfonamide is an organic compound belonging to the sulfonamide class It is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with three methyl groups at the N, 3, and 4 positions

Applications De Recherche Scientifique

N,3,4-Trimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex sulfonamide derivatives.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mécanisme D'action

Target of Action

N,3,4-Trimethylbenzenesulfonamide is a type of sulfonamide, a group of compounds known for their diverse pharmacological activities . The primary targets of sulfonamides are typically enzymes involved in critical biochemical pathways.

Mode of Action

Sulfonamides generally work by inhibiting the function of their target enzymes, disrupting the biochemical pathways in which these enzymes play a role .

Biochemical Pathways

Sulfonamides are known to interfere with various biochemical pathways, including those involved in diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Result of Action

The inhibition of target enzymes by sulfonamides can disrupt critical biochemical pathways, potentially leading to various physiological effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,3,4-trimethylbenzenesulfonamide typically involves the sulfonation of 3,4-dimethylbenzenamine (xylidine) with chlorosulfonic acid, followed by neutralization with ammonia or an amine. The reaction conditions generally require controlled temperatures and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate.

Industrial Production Methods: In an industrial setting, the production of N,3,4-trimethylbenzenesulfonamide can be scaled up by using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: N,3,4-Trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamides.

Comparaison Avec Des Composés Similaires

- N,N,4-Trimethylbenzenesulfonamide

- 4-Bromo-N,N,3-trimethylbenzenesulfonamide

- N,N-Dimethyl-4-bromo-3-methylbenzenesulfonamide

Comparison: N,3,4-Trimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Activité Biologique

N,3,4-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

N,3,4-trimethylbenzenesulfonamide features a sulfonamide functional group attached to a benzene ring with three methyl groups located at the 3 and 4 positions. Its molecular formula is . The presence of the trimethyl groups significantly influences its chemical reactivity and solubility, making it a versatile compound in medicinal chemistry.

Target Enzymes : N,3,4-trimethylbenzenesulfonamide acts primarily by inhibiting enzymes involved in folate metabolism. This inhibition disrupts bacterial growth by preventing the synthesis of folate, which is essential for DNA synthesis and cell division in bacteria.

Biochemical Pathways : The compound interferes with various biochemical pathways associated with inflammation and microbial resistance. It has been shown to affect pathways involved in diuresis and thyroid function as well.

Biological Activities

- Antibacterial Properties :

- N,3,4-trimethylbenzenesulfonamide exhibits significant antibacterial activity against several Gram-positive and Gram-negative bacterial strains. Studies have demonstrated its effectiveness in inhibiting growth rates and reducing viability in cultures of Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) values indicate that this compound can effectively inhibit bacterial growth at relatively low concentrations (Table 1).

| Bacterial Strain | % Inhibition | MIC (µg/mL) |

|---|---|---|

| E. coli | 77.25 | 11.08 |

| S. aureus | 63.67 | 12.74 |

| Pseudomonas aeruginosa | 66.41 | 11.47 |

| Bacillus subtilis | 50.00 | 15.00 |

-

Antitumor Activity :

- Emerging research suggests that N,3,4-trimethylbenzenesulfonamide may possess antitumor properties by interacting with specific cellular pathways involved in cancer cell proliferation and survival . The compound’s ability to inhibit certain enzymes linked to tumor growth makes it a candidate for further investigation in cancer therapy.

-

Neuroprotective Effects :

- Recent studies have indicated that derivatives of trimethylbenzenesulfonamide can enhance the release of brain-derived neurotrophic factor (BDNF) from oligodendrocytes, suggesting potential applications in neurodegenerative diseases . This mechanism may help protect neurons from damage and support neural health.

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial efficacy of N,3,4-trimethylbenzenesulfonamide against various bacterial strains using agar diffusion methods. Results showed that the compound inhibited bacterial growth effectively across multiple strains, highlighting its potential as an alternative to traditional antibiotics.

Case Study 2: Antitumor Potential

In vivo studies using rodent models demonstrated that administration of N,3,4-trimethylbenzenesulfonamide led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through enzyme inhibition pathways.

Propriétés

IUPAC Name |

N,3,4-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7-4-5-9(6-8(7)2)13(11,12)10-3/h4-6,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFWTWNQQBBLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70322185 | |

| Record name | N,3,4-trimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70322185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7467-14-3 | |

| Record name | NSC400650 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,3,4-trimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70322185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.